METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE
Description
METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is a synthetic benzoate derivative featuring a fluorophenyl-methoxypropyl carbamoylformamido substituent. Its structure integrates a methyl benzoate core modified with a carbamoylformamido linker, a 2-fluorophenyl group, and a methoxypropyl chain. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the electron-withdrawing fluorine atom and the steric effects of the methoxypropyl moiety.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(2-fluorophenyl)-2-methoxypropyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-20(28-3,15-6-4-5-7-16(15)21)12-22-17(24)18(25)23-14-10-8-13(9-11-14)19(26)27-2/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAHZBJVJVPRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzaldehyde with ethylamine to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a methyl benzoate backbone with several analogs reported in , such as:
- Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3)
Key differences include:
Substituent Position : The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl in C4, which may alter steric interactions and electronic effects.
Methoxypropyl Chain : This moiety introduces additional lipophilicity compared to the halogenated aryl groups in C1–C7 .
Physicochemical Properties
Notes
Biological Activity
Methyl 4-({[2-(2-fluorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, highlighting research findings, case studies, and relevant data.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Benzoate moiety
- Substituents :
- Carbamoyl group attached to a formamido linkage
- A fluorophenyl group that enhances biological activity
- A methoxypropyl group which may influence pharmacokinetics
Research indicates that compounds similar to this compound may exert their effects through the inhibition of key enzymes involved in tumor metabolism. In particular, carbonic anhydrases (CAs), which are enzymes that regulate pH and ion transport in cells, have been highlighted as significant targets.
Enzyme Inhibition
Recent studies have shown that certain benzoate derivatives exhibit high affinity for carbonic anhydrase IX (CAIX), a variant overexpressed in many cancers. For instance, compounds designed to mimic the structure of this compound demonstrated binding affinities with dissociation constants (Kd) in the nanomolar range, suggesting potent inhibitory effects on CAIX .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Key findings include:
- Cell Line Studies : The compound showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells.
- Mechanistic Insights : The inhibition of CAIX led to reduced cellular proliferation and increased apoptosis in treated cells.
Case Studies
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In Vitro Study : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 5 µM.
Concentration (µM) Cell Viability (%) 0 100 1 85 5 60 10 30 - In Vivo Study : In a mouse model of prostate cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized by liver enzymes, leading to several active metabolites.
- Excretion : Predominantly excreted via renal pathways.
Toxicological assessments indicate low toxicity at therapeutic doses, with no significant adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
